3-(2,4-Dichlorophenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H6Cl2O3 It is a derivative of phenylpropanoic acid, characterized by the presence of two chlorine atoms on the phenyl ring and a keto group on the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-2-oxopropanoic acid typically involves the chlorination of phenylpropanoic acid derivatives. One common method is the Friedel-Crafts acylation of 2,4-dichlorobenzene with acetic anhydride, followed by oxidation to introduce the keto group. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylpropanoic acid derivatives.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s keto group and chlorine atoms play a crucial role in its reactivity and binding affinity. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
3-(2,5-Dichlorophenyl)propanoic acid: Another derivative with different chlorine substitution patterns.
2,4-Dichlorohydrocinnamic acid: A related compound with a similar phenylpropanoic acid backbone.
Uniqueness
3-(2,4-Dichlorophenyl)-2-oxopropanoic acid is unique due to its specific substitution pattern and the presence of a keto group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H6Cl2O3 |
---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6Cl2O3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
InChI Key |
ZATJDJXSYJQFEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.